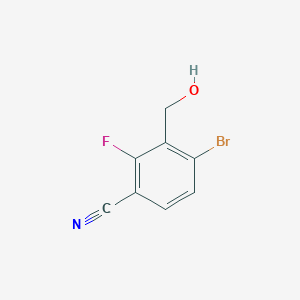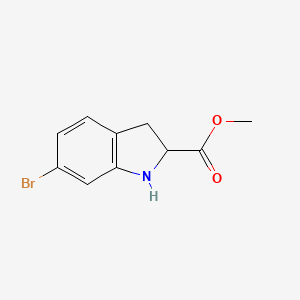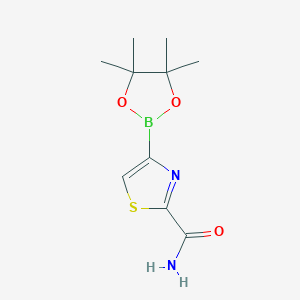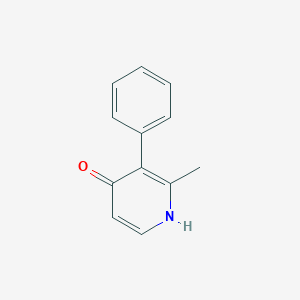
2-Methyl-3-phenylpyridin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-phenylpyridin-4-ol is a heterocyclic compound that features a pyridine ring substituted with a methyl group at the 2-position, a phenyl group at the 3-position, and a hydroxyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-phenylpyridin-4-ol can be achieved through several methods. One common approach involves the α-methylation of substituted pyridines using a continuous flow setup. This method employs Raney® nickel as a catalyst and 1-propanol as a solvent, resulting in high selectivity and yield . Another method involves the reaction of pyridin-4-ol with pentafluoropyridine or pentachloropyridine, leading to the formation of the desired product through nucleophilic substitution .
Industrial Production Methods: Industrial production of this compound typically involves large-scale continuous flow synthesis due to its efficiency and scalability. The use of heterogeneous catalysis and green chemistry principles ensures minimal waste and high safety standards .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-3-phenylpyridin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: Aromatic nucleophilic substitution reactions can occur, particularly at the nitrogen and oxygen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like pentafluoropyridine and pentachloropyridine are used for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
2-Methyl-3-phenylpyridin-4-ol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-3-phenylpyridin-4-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or receptors, thereby modulating their activity. It may also participate in redox reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
2-Methylpyridine: Shares the methyl substitution but lacks the phenyl and hydroxyl groups.
3-Phenylpyridine: Contains the phenyl group but lacks the methyl and hydroxyl groups.
4-Hydroxypyridine: Features the hydroxyl group but lacks the methyl and phenyl groups.
Uniqueness: 2-Methyl-3-phenylpyridin-4-ol is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the hydroxyl group at the 4-position enhances its reactivity and potential for forming hydrogen bonds, while the phenyl group at the 3-position contributes to its aromaticity and stability .
Properties
Molecular Formula |
C12H11NO |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
2-methyl-3-phenyl-1H-pyridin-4-one |
InChI |
InChI=1S/C12H11NO/c1-9-12(11(14)7-8-13-9)10-5-3-2-4-6-10/h2-8H,1H3,(H,13,14) |
InChI Key |
SDTWFRVFLWSDJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C=CN1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


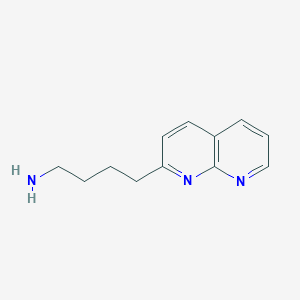
![2-([1,1'-Biphenyl]-4-yl)-4-(3-bromo-5-chlorophenyl)-6-phenyl-1,3,5-triazine](/img/structure/B12968140.png)
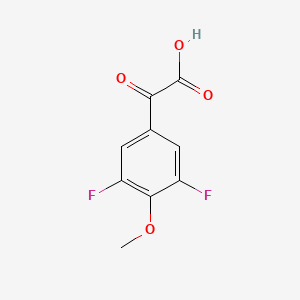
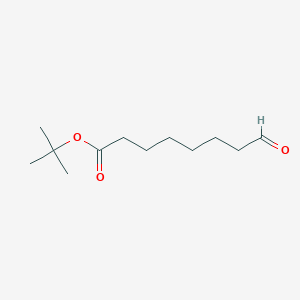
![4-Chloro-7-methylimidazo[1,5-a]quinoxaline](/img/structure/B12968161.png)
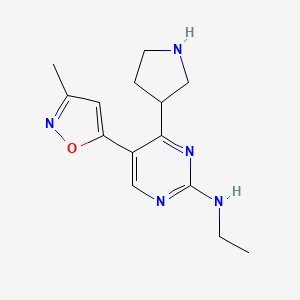
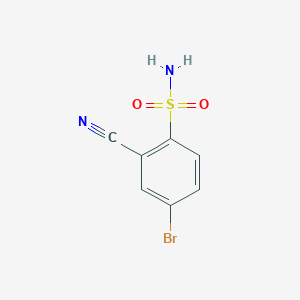
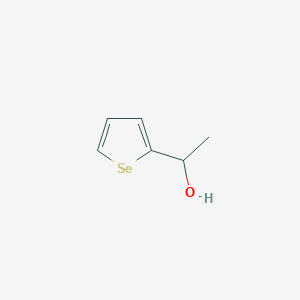
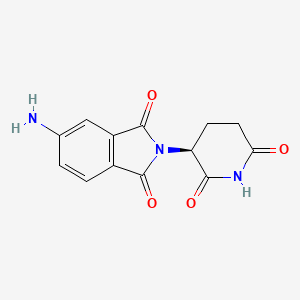
![Imidazo[1,5-a]pyridine-3-carboxamide](/img/structure/B12968190.png)
